molecular formula C11H22N2O3 B13333763 Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate

Cat. No.: B13333763
M. Wt: 230.30 g/mol
InChI Key: DGPOPIMILSMVPL-IUCAKERBSA-N
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Description

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group on the piperidine ring and a carbamate group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the hydroxylated piperidine with tert-butyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate can be compared with other piperidine derivatives, such as:

    Rel-tert-butyl ((3S,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate: Differing by the presence of a fluorine atom instead of a hydroxyl group.

    Rel-tert-butyl ((3S,4S)-3,4-dihydroxypiperidin-4-yl)(methyl)carbamate: Featuring an additional hydroxyl group on the piperidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

DGPOPIMILSMVPL-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1O

Origin of Product

United States

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